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Introduction

ATTO 565 cadaverine is a fluorescent probe that belongs to the family of rhodamine dyes. It
possesses a strong absorption, high fluorescence quantum yield, and excellent thermal and
photostability.[1][2] These characteristics make it a valuable tool for various fluorescence-based
applications in life sciences. ATTO 565 cadaverine is particularly useful as a fluorescent amine
donor substrate for transglutaminases (TGases).[2] This property allows for the detection and
guantification of TGase activity in cells. Additionally, based on the established use of other
fluorescently labeled cadaverine derivatives, ATTO 565 cadaverine holds promise for the
detection and measurement of autophagy. This document provides detailed protocols for the
application of ATTO 565 cadaverine in flow cytometry to assess both transglutaminase activity

and autophagy.

Physicochemical and Spectral Properties of ATTO
565

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for the proper
setup of flow cytometry experiments, including the selection of appropriate lasers and filters.
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Property Value Reference
Excitation Maximum (Aex) 563-564 nm [3]
Emission Maximum (Aem) 590-592 nm [3]
Molar Extinction Coefficient 1.2x10°M1cm? [3]

Fluorescence Quantum Yield

~90% [3]
Q)]
Recommended Excitation

561 nm [4]
Laser
Common Emission Filter 585/42 nm

Application 1: Detection of Transglutaminase

Activity

Principle:

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the

y-carboxamide group of a glutamine residue and the e-amino group of a lysine residue in

proteins. Active transglutaminases can also incorporate primary amines, such as the amine

group on ATTO 565 cadaverine, into their protein substrates. This enzymatic incorporation of

the fluorescent probe into cellular proteins results in an increase in cellular fluorescence, which

can be quantified by flow cytometry. This method allows for the analysis of transglutaminase

activity on a single-cell basis.
Experimental Protocol:

Materials:

e ATTO 565 cadaverine

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Phosphate-Buffered Saline (PBS), pH 7.4
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e Cell culture medium appropriate for the cell line

e FACS tubes (5 mL polystyrene round-bottom tubes)

o Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

e Cells of interest

e Optional: Transglutaminase inhibitor (e.g., cystamine) for negative control

e Optional: Transglutaminase activator (e.g., calcium ionophore) for positive control

Protocol:

o Reagent Preparation:

o

Prepare a 10 mM stock solution of ATTO 565 cadaverine in anhydrous DMSO. Store at
-20°C, protected from light and moisture.

Further dilute the stock solution in cell culture medium or PBS to the desired working
concentration. Based on protocols for other fluorescent cadaverine derivatives, a starting
concentration range of 20-100 uM is recommended. The optimal concentration should be
determined empirically for each cell type and experimental condition.

o Cell Preparation:

[¢]

Culture cells to the desired confluency.

Induce transglutaminase activity if required by your experimental design (e.qg., by treating
with an appropriate stimulus).

For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle
method such as trypsinization, followed by neutralization and washing.

Wash the cells once with pre-warmed PBS.

Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x
106 cells/mL.
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e Staining:
o Add the ATTO 565 cadaverine working solution to the cell suspension.

o Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary
depending on the cell type and the level of transglutaminase activity.

o (Optional) For control experiments, pre-incubate cells with a transglutaminase inhibitor for
30-60 minutes before adding ATTO 565 cadaverine.

e Washing:
o After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
o Repeat the wash step twice to remove any unbound dye.

e Flow Cytometry Analysis:

[e]

Resuspend the final cell pellet in 200-500 uL of Flow Cytometry Staining Buffer.

[e]

Analyze the samples on a flow cytometer equipped with a 561 nm laser for excitation.

o

Collect the emission signal using a filter appropriate for ATTO 565, such as a 585/42 nm
bandpass filter.

o

Use unstained cells as a negative control to set the baseline fluorescence.
Data Presentation:

The results can be presented as histograms showing the fluorescence intensity of the cell
population. Quantitative data, such as the percentage of fluorescently labeled cells or the mean
fluorescence intensity (MFI), should be summarized in a table for easy comparison between
different experimental conditions.
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Application 2: Detection of Autophagy
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Principle:

Autophagy is a cellular process involving the degradation of cellular components via
lysosomes. During autophagy, double-membraned vesicles called autophagosomes are
formed. Monodansylcadaverine (MDC), a fluorescently labeled cadaverine, has been shown to
accumulate in autophagic vacuoles, making it a useful probe for detecting autophagy. By
analogy, ATTO 565 cadaverine is hypothesized to also accumulate in these lipid-rich
structures, allowing for the quantification of autophagy by flow cytometry. An increase in the
number of autophagic vacuoles will result in a higher cellular fluorescence intensity.

Experimental Protocol:

Materials:

ATTO 565 cadaverine

e Anhydrous Dimethyl Sulfoxide (DMSO)

o Earle's Balanced Salt Solution (EBSS) or other starvation medium

o Complete cell culture medium

e FACS tubes (5 mL polystyrene round-bottom tubes)

e Flow Cytometry Staining Buffer

o Cells of interest

o Optional: Autophagy inducer (e.g., rapamycin, starvation) for positive control
o Optional: Autophagy inhibitor (e.g., 3-methyladenine, bafilomycin Al) for negative control
Protocol:

» Reagent Preparation:

o Prepare a 10 mM stock solution of ATTO 565 cadaverine in anhydrous DMSO. Store at
-20°C, protected from light.
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o Dilute the stock solution in PBS or the desired staining buffer to a working concentration.
Based on protocols for MDC, a starting concentration of 50 uM is recommended. The
optimal concentration should be determined for your specific cell type.

 Induction of Autophagy:
o Seed cells and culture overnight.

o To induce autophagy, replace the complete medium with a starvation medium like EBSS
and incubate for 2-4 hours at 37°C. Alternatively, treat cells with a known autophagy
inducer. For control cells, maintain in complete culture medium.

e Staining:

o After the autophagy induction period, add the ATTO 565 cadaverine working solution
directly to the cells in their respective media.

o Incubate for 10-30 minutes at 37°C, protected from light.
e Cell Harvesting and Washing:

o For adherent cells, wash with PBS and detach using a gentle method. For suspension
cells, proceed to the next step.

o Collect cells by centrifugation at 300-400 x g for 5 minutes.
o Wash the cells twice with cold Flow Cytometry Staining Buffer.
o Flow Cytometry Analysis:
o Resuspend the cell pellet in 200-500 pL of Flow Cytometry Staining Buffer.

o Analyze immediately on a flow cytometer using a 561 nm laser for excitation and a 585/42
nm (or similar) emission filter.

o Include unstained cells and cells treated with an autophagy inhibitor as controls.

Data Presentation:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b12377854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Present the data as fluorescence histograms. A table summarizing the percentage of ATTO
565-positive cells and the MFI for each condition will facilitate comparison.
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Troubleshooting

Issue Possible Cause Suggested Solution

Increase the number of wash

] Incomplete removal of steps. Optimize the washing
High background fluorescence )
unbound dye. buffer (e.g., increase BSA
concentration).

Perform a titration experiment
Dye concentration is too high. to determine the optimal dye
concentration.

Use a positive control to
) Low transglutaminase activity ensure the assay is working.
Weak or no signal _ o
or autophagy. Increase the incubation time

with the dye.

Ensure cells are healthy and
Inefficient dye uptake. not compromised during

preparation.

Verify the laser and filter
Incorrect flow cytometer _ _
settings are optimal for ATTO

settings.
565.

Reduce the dye concentration
High cell death Dye toxicity. and/or incubation time.

Confirm with a viability dye.

] Use gentle cell detachment
Harsh cell handling. ) )
and centrifugation methods.

Conclusion

ATTO 565 cadaverine is a versatile fluorescent probe with promising applications in flow
cytometry for the single-cell analysis of transglutaminase activity and autophagy. The protocols
provided herein offer a framework for researchers to utilize this bright and photostable dye in
their studies. As with any new assay, optimization of parameters such as dye concentration and
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incubation time is recommended to achieve the best results for your specific experimental
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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